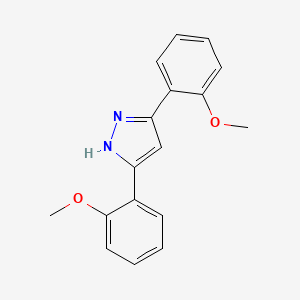![molecular formula C8H6F3N3O B6164342 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol CAS No. 72567-47-6](/img/no-structure.png)
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, also known as MTP, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. MTP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been studied for its potential applications in a variety of scientific research fields. It has been found to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for further research on the development of new drugs and treatments for various diseases. Additionally, this compound has been studied for its potential applications in the field of biotechnology, as it has been found to be effective in inhibiting the growth of certain types of bacteria and fungi.
Mécanisme D'action
The exact mechanism of action of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is not yet fully understood. However, it is believed that this compound is able to interact with certain proteins and enzymes in the body to produce its desired effects. It is thought that this compound is able to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical pathways. Additionally, it is believed that this compound may be able to modulate the activity of certain proteins, which can lead to changes in the expression of certain genes.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties, which can be beneficial in the treatment of a variety of diseases. Additionally, this compound has been found to be effective in modulating the activity of certain proteins, which can lead to changes in the expression of certain genes. This can be beneficial in the development of new treatments for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is a relatively simple and efficient compound to synthesize in the lab, making it a promising candidate for further research. Additionally, this compound has been found to exhibit a wide range of biochemical and physiological effects, making it a potential candidate for further research in the development of new drugs and treatments. However, the exact mechanism of action of this compound is not yet fully understood, which can limit its potential applications in the laboratory. Additionally, this compound may be toxic in high doses, which can limit its potential applications in the laboratory.
Orientations Futures
Given the potential applications of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in the development of new drugs and treatments, there are a number of possible future directions for research. These include further research into the exact mechanism of action of this compound, as well as research into the potential toxicity of this compound in high doses. Additionally, further research into the potential applications of this compound in biotechnology could lead to the development of new treatments for various diseases. Finally, further research into the potential applications of this compound in the field of drug development could lead to the development of new drugs and treatments.
Méthodes De Synthèse
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol can be synthesized in a two-step process using a combination of a Grignard reaction and a Wittig reaction. In the first step, two equivalents of a Grignard reagent are reacted with an aldehyde in the presence of a base to form a ketone. In the second step, the ketone is reacted with a Wittig reagent to form the desired this compound product. This process is relatively simple and efficient, and can be used to synthesize this compound in relatively high yields.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol involves the condensation of 2-amino-4-methylpyridine with trifluoroacetaldehyde followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to a series of reactions to yield the final compound.", "Starting Materials": [ "2-amino-4-methylpyridine", "trifluoroacetaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylpyridine with trifluoroacetaldehyde in ethanol to yield 2-amino-4-methyl-5-trifluoromethylpyridine.", "Step 2: Cyclization of 2-amino-4-methyl-5-trifluoromethylpyridine with ethyl acetoacetate in the presence of sodium ethoxide to yield 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester with sodium hydroxide in water to yield 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.", "Step 4: Decarboxylation of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with hydrochloric acid in ethanol to yield 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol.", "Step 5: Purification of the final product by treatment with sodium bicarbonate and drying with magnesium sulfate." ] } | |
Numéro CAS |
72567-47-6 |
Formule moléculaire |
C8H6F3N3O |
Poids moléculaire |
217.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



